Cas no 93000-03-4 ((tert-Butoxycarbonyl)methionine)

Methionine is a methionine derivative
(tert-Butoxycarbonyl)methionine structure
93000-03-4 structure
(tert-Butoxycarbonyl)methionine
93000-03-4
C10H19NO4S
249.327162027359
MFCD00190811
801108
102827

(tert-Butoxycarbonyl)methionine Properties

Names and Identifiers

    • Methionine,N-[(1,1-dimethylethoxy)carbonyl]-
    • Boc-DL-Met-OH
    • Boc-DL-methionine
    • N-Boc-DL-Methionine
    • 2-(R,S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
    • 2R-tert-Butoxycarbonylamino4-methylsulfanyl-butyric acid
    • Boc-methionine
    • EINECS 219-639-3
    • L-Methionine,N-[(1,1-dimethylethoxy)carbonyl]
    • N-(t-butoxycarbonyl)-methionine
    • N-(tert-Butoxycarbonyl)-methionine
    • N-tBoc-DL-methionine
    • t-butoxycarbonylmethionine
    • 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
    • N-tert-Butoxycarbonyl-D-methionine
    • 2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
    • tert-Butoxycarbonyl-L-methionine
    • PubChem11999
    • N-
    • A-t.-Boc-D-methionine
    • Boc-DL-Met-OH, AldrichCPR
    • 6337AH
    • AK
    • DL-Methionine, N-[(1,1-dimethylethoxy)carbonyl]- (ZCI)
    • DL
    • N-[(1,1-Dimethylethoxy)carbonyl]methionine (ACI)
    • 2-[[(tert-Butoxy)carbonyl]amino]-4-(methylsulfanyl)butanoic acid
    • D
    • L
    • N-tert-Butoxycarbonyl-DL-methionine
    • (tert-Butoxycarbonyl)methionine
    • DTXSID10275989
    • AKOS000196180
    • SY019848
    • F0001-0839
    • C10H19NO4S
    • 2-(tert-butoxycarbonylamino)-4-(methylthio)butanoic acid
    • Boc-Dl-Met-Oh
    • AB02638
    • SY041308
    • HY-W052309
    • N-[tert-Butoxy(hydroxy)methylidene]methionine
    • CS-0045088
    • EN300-29801
    • SCHEMBL478905
    • DB-057354
    • DTXSID10947770
    • F11086
    • 93000-03-4
    • AB01714
    • N-Boc-D-methionine
    • Boc-D-Met-OH; N-tert-Butoxycarbonyl-D-methionine
    • Z285919528
    • 2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID
    • MFCD00190811
    • AKOS023869400
    • L-Methionine-1-13c N-t boc derivative
    • SY078383
    • +Expand
    • MFCD00190811
    • IMUSLIHRIYOHEV-UHFFFAOYSA-N
    • 1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
    • O=C(NC(CCSC)C(O)=O)OC(C)(C)C

Computed Properties

  • 249.10300
  • 2
  • 5
  • 7
  • 249.103
  • 16
  • 250
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.6
  • 101

Experimental Properties

  • 2.10830
  • 100.93000
  • No data available
  • No data available
  • No data available
  • No data available
  • Slightly soluble (4.7 g/l) (25 º C),
  • No data avaiable
  • 1.160±0.06 g/cm3 (20 ºC 760 Torr),

(tert-Butoxycarbonyl)methionine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GRPO-10g
BOC-DL-MET-OH
93000-03-4 97%
10g
$24.00 2024-04-20
A2B Chem LLC
AH81612-5g
Boc-DL-Met-OH
93000-03-4 97%
5g
$12.00 2024-07-18
Aaron
AR00GRY0-1g
BOC-DL-MET-OH
93000-03-4 97%
1g
$5.00 2024-07-18
abcr
AB460100-1 g
Boc-DL-Met-OH; .
93000-03-4
1g
€72.90 2023-04-22
Ambeed
A187091-1g
Boc-DL-Met-OH
93000-03-4 97%
1g
$6.0
Chemenu
CM255831-100g
Boc-DL-Met-OH
93000-03-4 97%
100g
$196
Cooke Chemical
BD2852645-1g
Boc-DL-Met-OH
93000-03-4 97%
1g
RMB 24.00 2023-09-07
Enamine
EN300-29801-0.05g
2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
93000-03-4 95%
0.05g
$19.0 2023-09-06
eNovation Chemicals LLC
Y1054467-100g
BOC-DL-MET-OH
93000-03-4 97%
100g
$220 2022-10-15
Life Chemicals
F0001-0839-0.25g
2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
93000-03-4 95%+
0.25g
$18.0 2023-09-07

(tert-Butoxycarbonyl)methionine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
Reference
Aptamers and cyclen compounds and complexes for the detection, monitoring and treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Reference
Synthesis and properties of new chiral heterocyclic peptide mimetics
Maity, Prantik, 2008, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 6 °C; 15 min, 6 °C; 3.5 h, rt
Reference
Tetrahydrofuran Cα-Tetrasubstituted Amino Acids: Two Consecutive β-Turns in a Crystalline Linear Tripeptide
Maity, Prantik; Zabel, Manfred; Koenig, Burkhard, Journal of Organic Chemistry, 2007, 72(21), 8046-8053

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  rt; 7 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Design and synthesis of amino-acid esters of 3-(3'-hydroxy)butylphthalide
Zhao, Jiu-yang; Li, Jun; Zhang, Chao-hui; Jiang, Tao, Zhongguo Haiyang Daxue Xuebao, 2014, 44(1), 68-70

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  1 h, 0 °C; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ;  pH 2 - 3, cooled
Reference
The development of a new class of inhibitors for betaine-homocysteine S-methyltransferase
Picha, Jan; Vanek, Vaclav; Budesinsky, Milos; Mladkova, Jana; Garrow, Timothy A.; et al, European Journal of Medicinal Chemistry, 2013, 65, 256-275

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Enantioselective deaminative alkylation of amino acid derivatives with unactivated olefins
Sun, Shang-Zheng; Cai, Yue-Ming; Zhang, De-Liang; Wang, Jia-Bao; Yao, Hong-Qing; et al, Journal of the American Chemical Society, 2022, 144(3), 1130-1137

Synthetic Circuit 7

Reaction Conditions
Reference
Use of cyclosquaramide compounds as anti-tumour agents
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Squaramide-based macrocyclic compounds as kinase inhibitors, and their preparation and use in treatment of cancer and other diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  5 h, rt
Reference
The effect of mobile phase and dissolving solvent on the enantiomer separation using a covalently immobilized chiral column derived from polysaccharide derivative
Huang, Hu; Lee, Beom-Gyu; Baek, Chae-Sun; Lee, Wonjae, Journal of the Korean Chemical Society, 2009, 53(2), 137-143

Synthetic Circuit 10

Reaction Conditions
Reference
Simple, mild, high-yield synthesis of BOC-amino acids in water
Mathias, Lon J.; Vaidya, Rajeev A., Journal of the Mississippi Academy of Sciences, 1984, 29, 13-16

(tert-Butoxycarbonyl)methionine Raw materials

(tert-Butoxycarbonyl)methionine Preparation Products

(tert-Butoxycarbonyl)methionine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93000-03-4)(tert-Butoxycarbonyl)methionine
A1041582
99%
500g
422.0